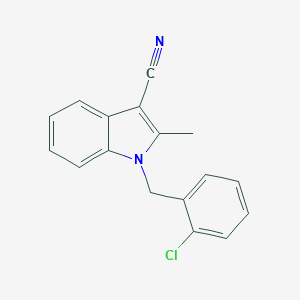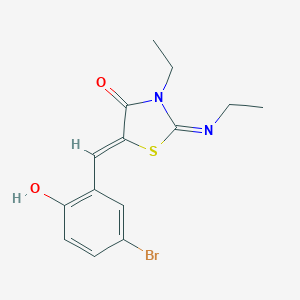![molecular formula C31H28Cl2N2O3 B297795 2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, commonly known as DCB-EQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of DCB-EQ is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. DCB-EQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-EQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. DCB-EQ has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
実験室実験の利点と制限
DCB-EQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, there are also limitations to the use of DCB-EQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of DCB-EQ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
将来の方向性
There are several future directions for research on DCB-EQ. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective anti-cancer drugs and treatments for inflammatory diseases and neurodegenerative disorders. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DCB-EQ in animal models and humans. This could provide valuable information on its safety and efficacy as a potential drug candidate. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for DCB-EQ, which could make it more accessible for scientific research and drug development.
合成法
The synthesis of DCB-EQ involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the reaction of 3,4-dichlorobenzyl alcohol with 3-ethoxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 4-ethylbenzaldehyde in the presence of a catalyst to form DCB-EQ. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
DCB-EQ has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. DCB-EQ has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
特性
製品名 |
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
分子式 |
C31H28Cl2N2O3 |
分子量 |
547.5 g/mol |
IUPAC名 |
2-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H28Cl2N2O3/c1-3-20-9-13-23(14-10-20)35-30(34-27-8-6-5-7-24(27)31(35)36)22-12-16-28(29(18-22)37-4-2)38-19-21-11-15-25(32)26(33)17-21/h5-18,30,34H,3-4,19H2,1-2H3 |
InChIキー |
OPBMPWFMLUJCFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
正規SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)